molecular formula C16H24N10O2 B11503266 2,2'-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]

2,2'-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]

Cat. No.: B11503266
M. Wt: 388.43 g/mol
InChI Key: IVNFEIVIKJKCJX-UHFFFAOYSA-N
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Description

2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound featuring multiple pyrrolidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and triazine precursors, followed by their functionalization and coupling under controlled conditions. Common reagents include hydrazine derivatives and methoxy-substituted triazines, with reaction conditions often involving catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to ensure proper solubility and reactivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine rings .

Scientific Research Applications

2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{2-[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YL}-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C16H24N10O2

Molecular Weight

388.43 g/mol

IUPAC Name

1,2-bis(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C16H24N10O2/c1-27-15-19-11(17-13(21-15)25-7-3-4-8-25)23-24-12-18-14(22-16(20-12)28-2)26-9-5-6-10-26/h3-10H2,1-2H3,(H,17,19,21,23)(H,18,20,22,24)

InChI Key

IVNFEIVIKJKCJX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)NNC3=NC(=NC(=N3)OC)N4CCCC4

Origin of Product

United States

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